![molecular formula C13H17NO4 B14133630 Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a carbomethoxyphenyl group, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate typically involves the reaction of 3-carbomethoxyphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Carbomethoxyphenyl isocyanate+Ethylamine→Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form the corresponding N-oxide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl or aryl halides, appropriate catalysts.
Major Products:
Hydrolysis: Ethylamine and 3-carbomethoxybenzoic acid.
Oxidation: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate N-oxide.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be compared with other carbamate compounds, such as:
- Methyl N-(3-carbomethoxyphenyl)-N-methylcarbamate
- Propyl N-(3-carbomethoxyphenyl)-N-propylcarbamate
- Butyl N-(3-carbomethoxyphenyl)-N-butylcarbamate
Uniqueness: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is unique due to its specific ethyl and carbomethoxyphenyl groups, which confer distinct chemical and biological properties. These properties make it suitable for specific applications that other carbamates may not be able to fulfill.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-[ethoxycarbonyl(ethyl)amino]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-14(13(16)18-5-2)11-8-6-7-10(9-11)12(15)17-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
WFAVESMAKDOOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


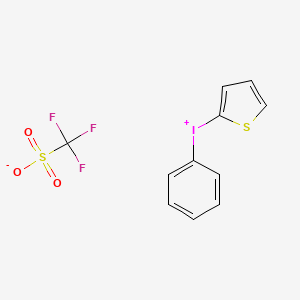
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
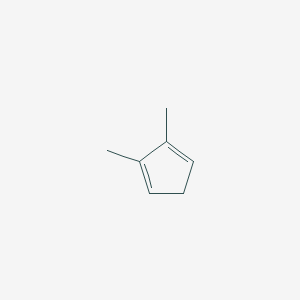
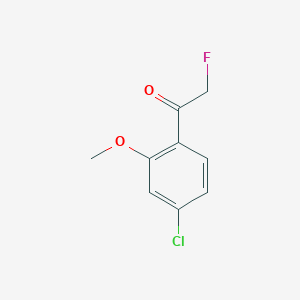


![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

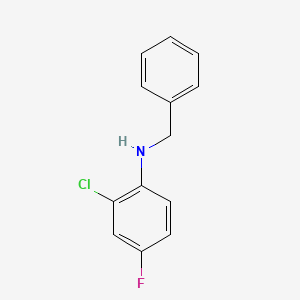
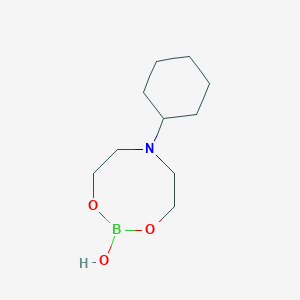
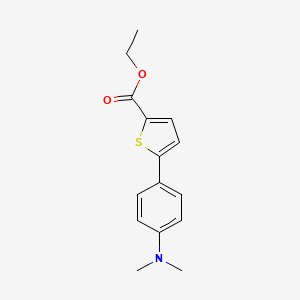
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)

![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
